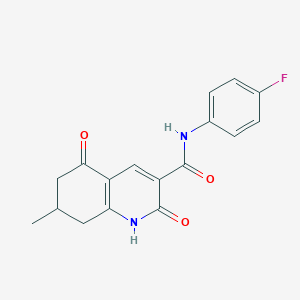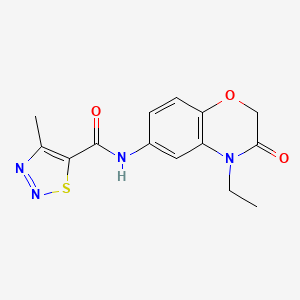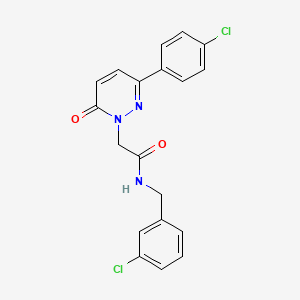![molecular formula C18H17N5OS B4509981 (4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B4509981.png)
(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
描述
(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiadiazole ring, a phenyl group, a pyridine ring, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thiadiazole ring, followed by the introduction of the phenyl group. The pyridine ring is then attached to the piperazine moiety, and finally, the methanone group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a diverse array of derivatives, each with distinct chemical and physical properties.
科学研究应用
Chemistry
In chemistry, (4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into new treatments for various diseases, including infections and cancer.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and resistance to environmental factors.
作用机制
The mechanism of action of (4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.
相似化合物的比较
Similar Compounds
- **(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-4-yl)piperazin-1-
(4-Phenyl-1,2,3-thiadiazol-5-yl)[4-(pyridin-3-yl)piperazin-1-yl]methanone: This compound differs by the position of the pyridine ring, which may result in different chemical and biological properties.
属性
IUPAC Name |
(4-phenylthiadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-18(17-16(20-21-25-17)14-6-2-1-3-7-14)23-12-10-22(11-13-23)15-8-4-5-9-19-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKBFKILHHDBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Chloro-4-hydroxyquinolin-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B4509915.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4509916.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4509925.png)

![4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B4509937.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4509942.png)
![1-[4-(dimethylsulfamoyl)phenyl]-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide](/img/structure/B4509944.png)
![2,3-dimethyl-5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4509960.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B4509963.png)
![TRANS-4-({[3-(3-ACETYL-1H-INDOL-1-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4509969.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B4509977.png)
![N-benzyl-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4509984.png)
